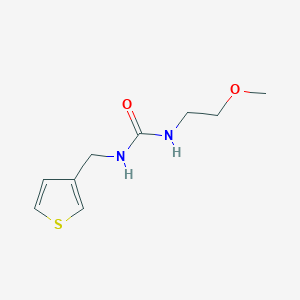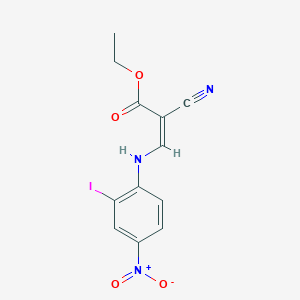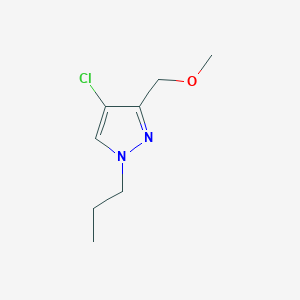![molecular formula C13H20ClNO3 B2641636 5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride CAS No. 2243516-13-2](/img/structure/B2641636.png)
5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride” is a chemical compound with a molecular weight of 273.76 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound might involve the use of chiral amino alcohols as raw materials, which are oxidized to the aldehyde. This is followed by a Victoria ladder tin reaction, chiral hydrogenation, and an amidation condensation reaction .Molecular Structure Analysis
The InChI code for this compound is1S/C13H19NO3.ClH/c1-17-12-6-4-10 (5-7-12)9-11 (13 (15)16)3-2-8-14;/h4-7,11H,2-3,8-9,14H2,1H3, (H,15,16);1H . This indicates that the compound has a complex structure with multiple functional groups. It is stored at room temperature . The compound’s InChI code provides information about its molecular structure .
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Characterization
One study discusses the preparation of L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid, among other derivatives, as constituent amino acids in AM-toxins. The synthesis involves hydrolysis by heating with hydrochloric acid and details a method for synthesis and resolution of these compounds without drastic acid treatment, pointing towards its utility in producing specific amino acid derivatives for research purposes (Shimohigashi et al., 1976).
Radioligand Synthesis for PET Imaging
Another application is found in the synthesis of [O-methyl-11C]fluvoxamine, a radioligand for positron emission tomography (PET), demonstrating the compound's relevance in neuropharmacological research. This involves O-methylation of a precursor with [11C]methyl iodide, illustrating the compound's role in synthesizing radioligands for studying brain functions and disorders (Matarrese et al., 1997).
Corrosion Inhibition
Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. This indicates the potential of derivatives of the queried compound in industrial applications, such as protecting metals from corrosion (Bentiss et al., 2009).
Biosynthesis Study
A study on Athyrium yokoscense revealed the isolation of natural products closely related to the queried compound, shedding light on plant biosynthesis pathways and potentially guiding synthetic biology efforts for producing valuable chemicals (Hiraga et al., 1998).
Neuropharmacology
Research into the modulation of 5-HT4 receptors using agonists and antagonists involving derivatives similar to the queried compound demonstrates the importance of these molecules in studying cognitive processes and developing treatments for cognitive impairments (Marchetti et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-17-12-6-4-10(5-7-12)9-11(13(15)16)3-2-8-14;/h4-7,11H,2-3,8-9,14H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDDPZBDSDBCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2641555.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2641557.png)
![Ethyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2641558.png)


![2-Amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2641563.png)

![3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641566.png)




